BenchChemオンラインストアへようこそ!

5-Isopropylpyridine-2-sulfonamide

Endothelin receptor pharmacology Cardiovascular drug discovery Functional antagonism

5-Isopropylpyridine-2-sulfonamide (CAS 179400-18-1) is the indispensable heteroaromatic sulfonamide building block for dual endothelin ETA/ETB receptor antagonists, most notably Tezosentan (RO 610612). The 5-isopropyl substituent enables balanced receptor engagement (pA2: 9.5 ETA, 7.7 ETB) that is unattainable with 5-methyl analogs, which favor ETA-selective profiles. Supported by validated multi-kilogram synthetic routes and an established supply chain, this intermediate is critical for parenteral cardiovascular drug development programs. Procure this specific sulfonamide to ensure fidelity in SAR studies and reliable preclinical supply.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 179400-18-1
Cat. No. B068584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropylpyridine-2-sulfonamide
CAS179400-18-1
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C8H12N2O2S/c1-6(2)7-3-4-8(10-5-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12)
InChIKeyYMGPPCIQOPLDKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropylpyridine-2-sulfonamide (CAS 179400-18-1): Molecular Profile and Procurement Context


5-Isopropylpyridine-2-sulfonamide (CAS 179400-18-1) is a heteroaromatic sulfonamide with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol [1]. This compound serves as a key intermediate in the synthesis of endothelin receptor antagonists, most notably Tezosentan (RO 610612) [2]. The molecule features a pyridine ring substituted with an isopropyl group at the 5-position and a sulfonamide group at the 2-position, a structural arrangement that confers specific physicochemical properties including a computed XLogP3-AA of 0.9 and a topological polar surface area of 81.4 Ų [1].

Why 5-Isopropylpyridine-2-sulfonamide Cannot Be Replaced by Generic Pyridine Sulfonamides


The isopropyl substituent at the 5-position is not an inert placeholder; it directly modulates the compound's lipophilicity, steric profile, and target engagement kinetics [1]. In the context of endothelin receptor antagonists, replacement with a 5-methyl analog (as in Clazosentan, Ro 61-1790) results in a marked shift in receptor subtype selectivity, favoring ETA over ETB, whereas the 5-isopropyl variant enables a more balanced dual antagonism profile [2]. This substitution also alters the compound's physicochemical properties—the isopropyl group contributes to a cLogP of approximately 1.0-1.6, distinct from the methyl analog's lower lipophilicity—which in turn influences solubility and formulation behavior . Generic pyridine-2-sulfonamide building blocks without the 5-isopropyl moiety cannot replicate the steric and electronic environment required for specific SAR outcomes in downstream drug candidates [1].

Quantitative Evidence Guide: 5-Isopropylpyridine-2-sulfonamide Differentiation Metrics


Endothelin Receptor Antagonist Potency: pA2 Values in Functional Assays

In Tezosentan (RO 610612), which incorporates 5-isopropylpyridine-2-sulfonamide as a key pharmacophoric element, the compound exhibits functional antagonism of endothelin receptors with pA2 values of 9.5 for ETA (rat aorta) and 7.7 for ETB (rat trachea) [1]. This dual antagonism profile is distinct from the 5-methyl analog (Clazosentan), which demonstrates high selectivity for ETA (pA2 ~9.4) with minimal ETB activity, indicating that the isopropyl substituent enables broader receptor engagement [2].

Endothelin receptor pharmacology Cardiovascular drug discovery Functional antagonism

Binding Affinity: IC50 Values Against Endothelin Receptors

Tezosentan, which incorporates 5-isopropylpyridine-2-sulfonamide, demonstrates IC50 values of 23 nM for rat ETA receptor inhibition and 21 nM for human ETB receptor displacement in radioligand binding assays [1]. These values represent balanced dual receptor engagement, whereas the 5-methyl analog (Clazosentan) shows preferential ETA binding with substantially weaker ETB affinity [2].

Receptor binding Radioligand displacement Endothelin receptor selectivity

In Vivo Pharmacodynamic Profile: Dose-Dependent ET-1 Pressor Effect Inhibition

Tezosentan, derived from 5-isopropylpyridine-2-sulfonamide, inhibits the pressor effect of big ET-1 in pithed rats and increases ET-1 plasma concentrations in conscious rats in a dose-dependent fashion [1]. In a glycerol-induced pseudocrush syndrome model in rats, Tezosentan administered as two bolus i.v. doses of 10 mg/kg demonstrated protective effects, whereas the 5-methyl analog Clazosentan showed efficacy primarily in vasospasm models without the same broad cardiovascular protective profile .

In vivo pharmacology Endothelin antagonism Cardiovascular disease models

Physicochemical Properties: Lipophilicity and Polar Surface Area

5-Isopropylpyridine-2-sulfonamide exhibits computed physicochemical properties including XLogP3-AA = 0.9 and topological polar surface area (TPSA) = 81.4 Ų [1]. For comparison, the 5-methyl analog (5-methylpyridine-2-sulfonamide, CAS 65938-76-3) has a lower computed XLogP (~0.2-0.5) and similar TPSA (~81-83 Ų) [2]. The higher lipophilicity conferred by the isopropyl group enhances membrane permeability potential while maintaining acceptable aqueous solubility characteristics for oral bioavailability.

Drug-likeness ADME prediction Molecular descriptors

Synthetic Utility: Established Route via Sulfochloride Intermediate

A patented synthetic route to 5-isopropylpyridine-2-sulfonamide involves chlorination of 5-isopropyl-pyridine-2-thiol to yield 5-isopropyl-pyridine-2-sulfochloride, followed by treatment with aqueous ammonium hydroxide to afford the sulfonamide [1]. This two-step sequence has been demonstrated at multi-kilogram scale and is documented in the synthesis of Tezosentan, where 5.04 g (25 mmol) of the sulfonamide is converted to the potassium salt for subsequent coupling [2]. Alternative pyridine sulfonamide building blocks often require more complex synthetic sequences or protective group strategies.

Process chemistry Sulfonamide synthesis Industrial-scale preparation

Validated Application Scenarios for 5-Isopropylpyridine-2-sulfonamide Procurement


Synthesis of Dual Endothelin Receptor Antagonists

5-Isopropylpyridine-2-sulfonamide is a critical building block for Tezosentan (RO 610612) and related dual ETA/ETB antagonists [1]. The isopropyl group at the 5-position enables balanced receptor engagement, as evidenced by pA2 values of 9.5 (ETA) and 7.7 (ETB) [2]. Procurement of this specific sulfonamide is essential for programs targeting cardiovascular indications requiring dual receptor blockade rather than ETA-selective antagonism, which is achieved with the 5-methyl analog [1].

Structure-Activity Relationship (SAR) Studies in Pyridine Sulfonamide Series

The distinct physicochemical profile of 5-isopropylpyridine-2-sulfonamide (XLogP = 0.9, TPSA = 81.4 Ų) compared to the 5-methyl analog (XLogP ~0.2-0.5) makes it a valuable tool for probing the impact of lipophilicity on ADME properties and target engagement [1][2]. Systematic SAR exploration using this building block enables medicinal chemists to optimize drug-like properties while maintaining on-target potency.

Development of Parenteral Formulations for Acute Cardiovascular Indications

Tezosentan, incorporating 5-isopropylpyridine-2-sulfonamide, was specifically designed for parenteral use in acute cardiovascular settings, including pulmonary arterial hypertension and heart failure [1]. The compound's solubility profile, influenced by the isopropyl substituent, supports intravenous administration [2]. Procurement of this building block is warranted for programs developing injectable endothelin antagonists.

Scalable Synthesis of Advanced Pharmaceutical Intermediates

The well-documented synthetic route to 5-isopropylpyridine-2-sulfonamide via 5-isopropyl-pyridine-2-sulfochloride supports multi-kilogram manufacturing for preclinical and early clinical supply [1]. The process has been validated in the context of Tezosentan production, with specific stoichiometry reported (e.g., 5.04 g, 25 mmol scale) [2]. This established supply chain reduces procurement risk for development programs requiring reliable access to this key intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Isopropylpyridine-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.